3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride is a chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the methylcyclopropyl group contributes to its unique properties and potential biological activities.
The compound is synthesized through organic reactions involving pyrazole derivatives and cyclopropyl-containing reagents. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in pharmacological studies.
3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride can be classified as:
The synthesis of 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride typically involves the following methods:
The molecular structure of 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride can be represented as follows:
3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride can participate in several chemical reactions:
The mechanism of action for 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride is not fully elucidated but may involve:
Research into its mechanism is ongoing, with studies focusing on binding affinities and cellular responses.
3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride has several potential applications:
This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Pyrazole, a simple five-membered heteroaromatic ring featuring two adjacent nitrogen atoms, has evolved into one of medicinal chemistry’s most privileged scaffolds. Its journey began in 1883 with Ludwig Knorr’s pioneering synthesis using β-diketones and phenylhydrazine, laying the foundation for decades of exploration [5] [9]. The pyrazole ring’s unique physicochemical properties—moderate Clog P (0.24) compared to benzene (2.14), balanced aromaticity (index: 61 vs. benzene’s 100), and dual hydrogen-bonding capacity (N1-H donor and N2 acceptor)—make it a versatile bioisostere for diverse pharmacophores [6]. This adaptability is exemplified by over 50 clinically approved drugs spanning anti-inflammatory (celecoxib), antipsychotic (CDPPB), anticoagulant (apixaban), and metabolic disorder therapies (rimonabant) [1] [6].
Table 1: Clinically Approved Pyrazole-Containing Pharmaceuticals
Drug (Approved) | Therapeutic Category | Molecular Target | Key Structural Feature |
---|---|---|---|
Celecoxib (1998) | Anti-inflammatory | COX-2 inhibitor | 1,5-Diarylpyrazole |
Rimonabant (2006) | Anti-obesity* | Cannabinoid CB1 receptor antagonist | 1,3-Diarylpyrazole carboxamide |
Apixaban (2012) | Anticoagulant | Factor Xa inhibitor | Pyrazolopiperidone |
Berotralstat (2020) | Hereditary angioedema prophylaxis | Plasma kallikrein inhibitor | Pyrazole-benzylamine |
CDPPB (Investigational) | Antipsychotic | mGluR5 positive allosteric modulator | 3-Cyano-1,4-diarylpyrazole |
*Note: Rimonabant withdrawn in 2008 due to psychiatric side effects; included for structural significance [4] [6].
The scaffold’s success stems from its synthetic versatility and tunable pharmacology. Modifications at N1, C3, C4, or C5 enable precise optimization of target binding, metabolic stability, and solubility. For instance, in apixaban, the pyrazolopiperidone moiety forms critical hydrogen bonds with Gly216 and water molecules in Factor Xa’s active site, while its 4-methoxyphenyl group occupies the S4 pocket [6]. Similarly, rimonabant’s 1,3-diaryl substitution pattern proved essential for CB1 receptor antagonism, inspiring generations of analogs [4].
Cyclopropane, despite its apparent simplicity, is a powerhouse in medicinal chemistry due to its unique geometric and electronic properties. The ring’s high C-C-C bond angle strain (≈115°) and shorter C-C bonds (1.51 Å) create significant orbital distortion, leading to:
Table 2: Pharmacological Advantages of Cyclopropane in Drug Design
Property | Effect on Bioactivity | Example Drug | Application |
---|---|---|---|
Stereoelectronic Effects | Acts as a carbonyl isostere via σ*C-C acceptor orbitals | Crizotinib | ALK/ROS1 inhibitor (NSCLC) |
Conformational Lock | Pre-organizes pharmacophores for target complementarity | Ticagrelor | P2Y₁₂ antagonist (antiplatelet) |
Metabolic Stability | Resists β-oxidation and radical hydroxylation | Pyrazofurin (metabolite) | Antiviral agent |
These properties are exploited in drugs like crizotinib (ALK inhibitor for NSCLC), where the cyclopropyl group optimally positions the aminopyridine for kinase hinge-binding while resisting metabolism [4]. In cannabinoid receptor antagonists, cyclopropane-containing analogs of rimonabant maintain high CB1 affinity but with improved selectivity profiles [4]. The motif’s ability to act as a bioisostere for tert-butyl or alkynyl groups further expands its utility, enabling polarity adjustments without sacrificing volume [9].
The fusion of pyrazole with cyclopropane—exemplified by 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride—represents a strategic hybridization of two pharmacologically privileged motifs. This compound (CAS: 2995289-34-2; Mol. Formula: C₇H₁₁ClN₂; MW: 158.63 g/mol) features a 1-methylcyclopropyl group directly attached to C3 of the pyrazole ring, with hydrochloride salt formation enhancing solubility [3] [8]. Its SMILES notation (CC1(CC1)C2=CC=NN2.Cl) and InChIKey (IZVHGMIZBMQFEV-UHFFFAOYSA-N) confirm the 1H-pyrazole tautomer stabilized by the N-H⋅⋅⋅Cl⁻ hydrogen bonding [3] [7].
Table 3: Physicochemical Profile of 3-(1-Methylcyclopropyl)-1H-Pyrazole Hydrochloride
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Weight | 158.63 g/mol | Calculated |
Purity | ≥95% | Supplier specification (Enamine) |
Physical Form | White to off-white powder | Sigma-Aldrich [3] |
Storage Temperature | Room temperature (RT) | BLD Pharm [8] |
Salt Form | Hydrochloride | PubChem Lite [2] |
Predicted CCS (Ų)* | 128.0 ([M+H]⁺) | Computational [2] |
*CCS: Collision Cross Section; predictive of mass spectrometry behavior.
While direct in vivo or clinical data remains limited (no literature citations in PubMed/PMC [2] [4]), the compound’s significance lies in its structural novelty and hypothesized pharmacological potential. The 1-methylcyclopropyl group introduces steric bulk and electron-withdrawing character at C3, a position critical for target engagement in pyrazole-based drugs like CDPPB (mGluR5 modulator) and rimonabant (CB1 antagonist) [1] [6]. Computational models predict favorable properties:
Synthetic accessibility supports its research utility. Commercial suppliers (Enamine, Sigma-Aldrich) provide the compound via routes likely involving:
The compound’s emergence signifies a broader trend toward sp³-rich scaffolds in drug discovery, where motifs like cyclopropane mitigate attrition risks associated with flat, aromatic molecules. Future research directions include exploring its incorporation into bifunctional ligands and PROTACs, capitalizing on pyrazole’s metal-coordination capabilities [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9